![molecular formula C16H18N6OS B2776134 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797644-06-4](/img/structure/B2776134.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound featuring a pyrazolopyridopyrimidin core. It finds applications in various research fields due to its unique structural attributes, which contribute to its reactivity and potential utility.
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of the downstream signal transduction pathways, such as the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK pathway. This leads to inhibition of cell proliferation and induction of cell apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and apoptosis . By inhibiting EGFR, the compound disrupts these processes, leading to the inhibition of tumor growth and proliferation.
Result of Action
The compound’s action on EGFR leads to potent anticancer activity against various cell lines . Specifically, it has been shown to have potent anticancer activity against MCF-7 and A-549 cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone often involves multi-step processes that commence with the preparation of its basic heterocyclic rings. Common approaches include:
Formation of the Pyrazolopyridopyrimidin Core: : Starting with pyridine derivatives, this step frequently involves cyclization reactions under acidic or basic conditions.
Attachment of the Thiadiazolyl Methanone Group: : This involves the reaction of the core structure with thiadiazole derivatives, utilizing reagents like acyl chlorides in the presence of catalysts.
Industrial Production Methods: For large-scale production, methods are optimized to enhance yield and purity. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions are employed to achieve efficient synthesis under controlled conditions.
化学反应分析
Types of Reactions: This compound undergoes a variety of reactions, including:
Oxidation and Reduction: : It can be oxidized or reduced depending on the functional groups present.
Substitution Reactions: : Nucleophilic or electrophilic substitution reactions at the pyrazolopyridopyrimidin ring system are common.
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Reagents such as halogens or organometallic compounds in appropriate solvents.
Major Products: The products of these reactions vary depending on the conditions but typically include modified heterocyclic systems and new functionalized derivatives that could exhibit distinct biological activities.
科学研究应用
This compound is significant in various research domains due to its intricate structure:
Chemistry: : Used as a building block for more complex molecular architectures.
Biology: : Investigated for its potential as a pharmacophore in the development of new therapeutics.
Medicine: : Explored for its potential antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
相似化合物的比较
Comparison with Other Compounds: This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and application potential compared to similar structures.
List of Similar Compounds:(3-methyl-8,9-dihydro-6H-pyrimido[5,4-b]indole-7-one)
(5-methyl-4-phenyl-1,2,3-thiadiazole)
(6-methyl-3,4-dihydropyrido[3,2,1-jk]carbazole)
属性
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-3-4-12-15(24-20-18-12)16(23)21-6-5-13-11(9-21)8-17-14-7-10(2)19-22(13)14/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKBVEPODRCGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
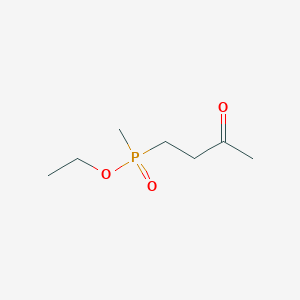
![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
![1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2776053.png)
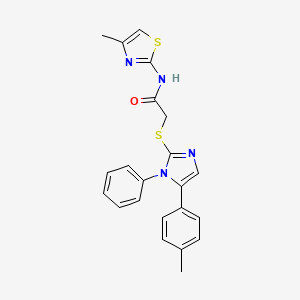
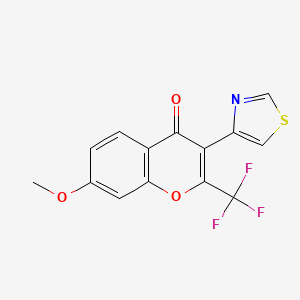
![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2776060.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2776061.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]acetamide](/img/structure/B2776065.png)
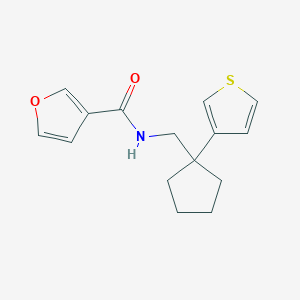
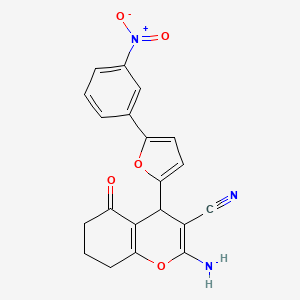
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2776073.png)

